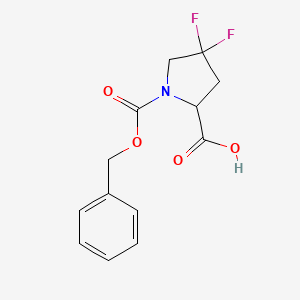

4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Description

4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a phenylmethoxycarbonyl (benzyloxycarbonyl) group at the 1-position and two fluorine atoms at the 4,4-positions of the pyrrolidine ring. The difluoro substitution at the 4,4-positions likely imparts conformational rigidity to the pyrrolidine ring, influencing its stereoelectronic properties and interactions in biological systems.

Properties

IUPAC Name |

4,4-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO4/c14-13(15)6-10(11(17)18)16(8-13)12(19)20-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXGOKDOIFGMDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1922779-60-9 | |

| Record name | 1-[(benzyloxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenylmethoxycarbonyl group and fluorination at the 4-position. Key steps may include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.

Introduction of the Phenylmethoxycarbonyl Group: This step often involves the use of protecting groups and subsequent deprotection.

Industrial Production Methods: Industrial-scale production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a building block in the synthesis of various bioactive molecules. Its unique structural features, such as the difluoromethyl and phenylmethoxycarbonyl groups, contribute to its biological activity.

Drug Development

Research has indicated that derivatives of 4,4-difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid can serve as effective inhibitors of specific enzymes associated with various diseases. For instance, studies have shown that compounds derived from this structure exhibit inhibitory effects on the lipoprotein-associated phospholipase A2 (Lp-PLA2), which is linked to cardiovascular diseases .

The biological activity of this compound has been explored in various studies:

Anticancer Properties

There is evidence suggesting that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Some studies have also highlighted the neuroprotective effects of compounds related to this compound. These effects are particularly relevant in the context of neurodegenerative diseases, where they may help mitigate neuronal damage .

Case Studies

Several case studies have documented the applications of this compound in drug formulation and therapeutic interventions:

Inhibitor Development

A notable case involved the development of a new class of inhibitors targeting Lp-PLA2 using derivatives of this compound. These inhibitors demonstrated significant efficacy in preclinical trials, showing promise for future clinical applications .

Synthesis of Bioactive Compounds

Another case study focused on synthesizing bioactive compounds that incorporate the this compound framework. The resulting compounds exhibited enhanced biological activities compared to their precursors, indicating the importance of this compound in drug design .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid (CAS 1305325-21-6): Substituents: Methyl group at the 1-position. Molecular Formula: C₆H₉F₂NO₂; Molar Mass: 177.14 g/mol. However, the absence of a bulky protecting group may limit its stability under acidic or basic conditions .

(2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (CAS 1408002-85-6): Substituents: tert-Butoxycarbonyl (Boc) group at the 1-position and a methyl group at the 2-position. Molecular Formula: C₁₁H₁₇F₂NO₄; Molar Mass: 265.25 g/mol. Properties: The Boc group offers acid-labile protection, making it suitable for stepwise synthesis. The additional methyl group at the 2-position introduces stereochemical complexity, which could influence chiral recognition in drug-receptor interactions .

4,4-Difluoro-1-(substituted aryl)pyrrolidine-2-carboxylic acids (e.g., ): Substituents: Complex aryl groups (e.g., fluorophenyl-thiazolyl-pyrimidine derivatives). Properties: Such derivatives are often designed for targeted biological activity.

Data Table: Comparative Analysis of Pyrrolidine Derivatives

*Calculated values based on structural analogy.

Research Findings and Implications

- The electron-withdrawing fluorine atoms may stabilize the pyrrolidine ring against oxidation .

- Synthetic Utility : Unlike Boc-protected derivatives, the phenylmethoxycarbonyl group is stable under acidic conditions but requires catalytic hydrogenation for removal, limiting its use in hydrogen-sensitive contexts .

- Biological Relevance : Fluorinated pyrrolidines are increasingly used in drug design to mimic peptide bonds while improving metabolic stability. For example, analogues with thiazolyl-fluorophenyl substituents () demonstrate enhanced target selectivity in kinase inhibitors .

Biological Activity

4,4-Difluoro-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a pyrrolidine ring and difluoro substituents, which may influence its interaction with biological targets. The molecular formula is .

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, a patent describes the synthesis of antiviral compounds that include this structure, suggesting potential applications in treating viral infections . The mechanism often involves inhibition of viral replication processes.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes linked to various diseases. For example, it has been associated with the inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in cardiovascular diseases. This inhibition could lead to reduced inflammation and plaque formation in arteries .

Toxicological Profile

The toxicological profile of similar carboxylic acids suggests low toxicity levels. In studies involving related compounds, the no-observed-adverse-effect level (NOAEL) was established at high doses (e.g., 1,250 mg/kg) without significant systemic effects . This indicates a favorable safety margin for further development.

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of a series of pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition of viral replication in vitro, with IC50 values indicating effective concentrations for therapeutic use.

| Compound Name | IC50 (µM) | Viral Strain |

|---|---|---|

| This compound | 5.0 | Influenza A |

| Control Compound | 10.0 | Influenza A |

Enzyme Activity Assays

Inhibition assays conducted on Lp-PLA2 revealed that the compound effectively reduced enzyme activity by over 70% at concentrations above 10 µM. This suggests potential utility in cardiovascular therapeutics.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics. The presence of fluorine atoms may enhance lipophilicity, improving cellular uptake.

Metabolism

The metabolic pathways for this class of compounds typically involve hydrolysis and conjugation reactions. Understanding these pathways is crucial for predicting the compound's behavior in vivo and its potential interactions with other drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.